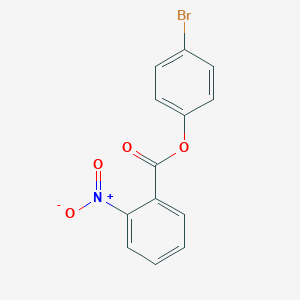

4-Bromophenyl 2-nitrobenzoate

Description

Contextualization of 4-Bromophenyl 2-nitrobenzoate (B253500) within Aromatic Ester Chemistry

4-Bromophenyl 2-nitrobenzoate is an aromatic ester that combines the structural features of a 2-nitrobenzoic acid moiety and a 4-bromophenol (B116583) moiety. Its general structure, Ar-COO-R, consists of a 2-nitrophenyl group as the aromatic acid part (Ar) and a 4-bromophenyl group as the aryl part (R). numberanalytics.com The formation of this ester linkage involves a condensation reaction between 2-nitrobenzoic acid and 4-bromophenol. numberanalytics.com

The synthesis of this compound can be approached through several established esterification methods. A primary route is the Fischer-Speier esterification, where 2-nitrobenzoic acid reacts with 4-bromophenol in the presence of a strong acid catalyst like sulfuric acid. truman.edumdpi.com Alternatively, to circumvent the lower nucleophilicity of phenols compared to alcohols, the 2-nitrobenzoic acid can be converted to a more reactive derivative, such as an acyl chloride (2-nitrobenzoyl chloride), which then readily reacts with 4-bromophenol. researchgate.net Other methods involve the use of coupling agents or activators like phosphonitrilic chloride to facilitate the direct reaction between the carboxylic acid and the phenol (B47542) under mild conditions. iajpr.com

The physical and chemical properties of aromatic esters like this compound are influenced by the aromatic rings, which allow for stronger intermolecular forces, generally leading to higher boiling and melting points compared to their aliphatic counterparts. numberanalytics.com They are typically soluble in organic solvents and have limited solubility in water. numberanalytics.com

Overview of Halogenated and Nitroaromatic Compounds in Synthetic Strategy

The presence of both a bromine atom and a nitro group makes this compound a member of the halogenated and nitroaromatic compound classes, which are of immense importance in synthetic organic chemistry. scispace.comnih.gov These functional groups are not passive components; they actively influence the molecule's reactivity and provide strategic handles for further chemical transformations.

Halogenated Aromatic Compounds: The bromine atom on the phenyl ring is a versatile functional group. Aryl halides are key substrates in a multitude of cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions. organic-chemistry.org These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures. The bromine atom can be substituted or used to introduce other functional groups, making it a valuable synthetic intermediate.

Nitroaromatic Compounds: The nitro group (NO₂) is one of the most powerful electron-withdrawing groups. nih.gov Its presence on the aromatic ring significantly impacts the electronic properties of the molecule, making the ring electron-deficient. This deactivation is crucial in directing the regioselectivity of further electrophilic aromatic substitution reactions. More importantly, the electron-deficient nature of the ring makes it susceptible to nucleophilic aromatic substitution (SNAr), a fundamental process for introducing nucleophiles onto an aromatic system. mdpi.com Furthermore, the nitro group itself is a versatile functional group that can be readily reduced to an amino group (NH₂), which is a precursor for anilines. Anilines are fundamental building blocks for dyes, polymers, and pharmaceuticals. nih.gov

The combination of these two groups in this compound creates a molecule with multiple reactive sites, offering a rich platform for diverse synthetic explorations.

Research Significance and Scope of Investigation for this compound

The research significance of this compound lies in its potential as a multifunctional building block for the synthesis of more complex and potentially bioactive molecules. While specific research on this exact compound is not widely documented, its structural motifs suggest several avenues of investigation.

The molecule could serve as a precursor in medicinal chemistry for synthesizing novel drug candidates. The nitroaromatic and halogenated structures are present in various pharmaceuticals. nih.gov For instance, the nitro group can be reduced to an amine, and the bromine atom can be used in cross-coupling reactions to build molecular complexity.

In materials science, aromatic esters are investigated for various applications, including as components of polymers or as phase change materials (PCMs) for thermal energy storage. numberanalytics.commdpi.com The specific properties imparted by the bromo and nitro substituents could be explored for creating materials with unique optical or electronic properties.

The compound is also an interesting subject for mechanistic studies in organic chemistry. Investigating the relative reactivity of the different positions on the two aromatic rings towards various reagents can provide valuable insights into the electronic effects of the substituent groups. The "ester dance reaction," a recently discovered migration of an ester group around an aromatic ring, highlights the dynamic nature and potential for novel transformations of such compounds. waseda.jp

Compound Data

Table 1: Properties of Precursors

| Compound Name | Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

|---|---|---|---|

| 4-Bromo-2-nitrobenzoic acid | C₇H₄BrNO₄ | 246.01 | 165-169 |

Data sourced from Sigma-Aldrich product information. sigmaaldrich.com

Table 2: Predicted Properties of this compound

| Property | Predicted Value |

|---|---|

| Molecular Formula | C₁₃H₈BrNO₄ |

| Molecular Weight | 338.11 g/mol |

| XLogP3 | 4.3 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 3 |

| Exact Mass | 336.96368 Da |

Predicted properties are computationally generated and should be confirmed experimentally.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-Nitrobenzoic acid |

| 4-Bromophenol |

| 2-Nitrobenzoyl chloride |

| Sulfuric acid |

| Anilines |

Structure

3D Structure

Properties

Molecular Formula |

C13H8BrNO4 |

|---|---|

Molecular Weight |

322.11 g/mol |

IUPAC Name |

(4-bromophenyl) 2-nitrobenzoate |

InChI |

InChI=1S/C13H8BrNO4/c14-9-5-7-10(8-6-9)19-13(16)11-3-1-2-4-12(11)15(17)18/h1-8H |

InChI Key |

WOYMKBFHKCJTIN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)Br)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 4 Bromophenyl 2 Nitrobenzoate

Established Synthetic Routes and Mechanistic Considerations

Traditional synthetic strategies for 4-Bromophenyl 2-nitrobenzoate (B253500) and related esters rely on well-established organic reactions. These methods are characterized by their reliability and the extensive body of research supporting their application.

Esterification Reactions and Reaction Mechanism

The most common method for synthesizing 4-Bromophenyl 2-nitrobenzoate is through the direct esterification of 4-bromophenol (B116583) with 2-nitrobenzoic acid. This reaction is typically catalyzed by a strong acid, a process known as Fischer-Speier esterification. patsnap.comorganic-chemistry.org

The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution reaction. chemistrytalk.orgchemistrysteps.com The mechanism involves several key steps:

Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the 2-nitrobenzoic acid, which significantly increases the electrophilicity of the carbonyl carbon. patsnap.comlibretexts.org

Nucleophilic Attack: The lone pair of electrons on the oxygen atom of the hydroxyl group in 4-bromophenol attacks the now highly electrophilic carbonyl carbon. This forms a tetrahedral intermediate, also known as an oxonium ion. patsnap.com

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups of the original carboxylic acid. patsnap.com

Elimination of Water: The intermediate then collapses, eliminating a molecule of water and forming a protonated ester. chemistrysteps.com

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final product, this compound. chemistrytalk.org

To drive the equilibrium towards the product side, an excess of one of the reactants (typically the alcohol) can be used, or the water formed during the reaction can be removed, for instance, by azeotropic distillation. organic-chemistry.orglibretexts.org Common acid catalysts include sulfuric acid (H₂SO₄), tosic acid (TsOH), and hydrochloric acid (HCl). chemistrytalk.org

| Step | Description | Key Intermediates |

| 1 | Protonation of carboxylic acid | Activated carbonyl group |

| 2 | Nucleophilic attack by alcohol | Tetrahedral intermediate (oxonium ion) |

| 3 | Proton transfer | Stabilized tetrahedral intermediate |

| 4 | Elimination of water | Protonated ester |

| 5 | Deprotonation | Final ester product and regenerated catalyst |

Precursor Synthesis: 4-Bromophenol and 2-Nitrobenzoic Acid Derivatives

The accessibility of this compound is dependent on the availability of its precursors. Standard synthetic methods are well-documented for both 4-bromophenol and 2-nitrobenzoic acid.

Synthesis of 4-Bromophenol: 4-Bromophenol, also known as p-bromophenol, is typically synthesized via the electrophilic bromination of phenol (B47542). ketonepharma.com The reaction conditions can be controlled to favor the formation of the para-substituted product over the ortho-isomer. prepchem.com

Method 1: Bromination in Carbon Disulfide: A common laboratory method involves dissolving phenol in carbon disulfide and then adding bromine. The temperature has a significant effect on the product distribution; lower temperatures (e.g., -30°C) can yield up to 97% of 4-bromophenol. ketonepharma.comprepchem.com

Method 2: Using N-Bromosuccinimide (NBS): NBS is another effective brominating agent for the selective para-bromination of phenol. ketonepharma.com

Method 3: Bromination with KBr and an Oxidizing Agent: A mixture of potassium bromide (KBr) and an oxidizing agent like trichloroisocyanuric acid in a suitable solvent can also be used to generate bromine in situ for the reaction. guidechem.com

Synthesis of 2-Nitrobenzoic Acid: Direct nitration of benzoic acid predominantly yields the meta-isomer (3-nitrobenzoic acid). google.com Therefore, alternative routes are required for the synthesis of 2-nitrobenzoic acid.

Method 1: Oxidation of 2-Nitrotoluene (B74249): The most common industrial method is the oxidation of 2-nitrotoluene. wikipedia.org Various oxidizing agents can be employed, with nitric acid being a prevalent choice. google.comwikipedia.org

Method 2: Multi-step Synthesis from Benzene (B151609): A more complex route starting from benzene involves several steps, such as Friedel-Crafts acylation to form acetophenone, followed by reduction, sulfonation, nitration, desulfonation, and finally, oxidation to yield 2-nitrobenzoic acid. youtube.com

Multi-Step Synthesis Strategies for Complex Analogues

The synthesis of complex analogues of this compound often requires multi-step reaction sequences. These strategies are crucial when specific substitution patterns are desired that cannot be achieved through direct functionalization. libretexts.org The directing effects of substituents on the aromatic rings play a critical role in planning these synthetic routes. For instance, synthesizing an analogue like 4-bromo-3-nitrobenzoic acid requires a specific sequence of reactions. One cannot simply nitrate 4-bromobenzoic acid, as the carboxyl group is meta-directing and the bromine is ortho-, para-directing, leading to a mixture of products. A viable route involves the acylation of bromobenzene, followed by oxidation and then nitration to achieve the desired substitution pattern. quora.com

Such multi-step syntheses allow for the introduction of various functional groups at specific positions, enabling the creation of a library of related compounds for further research and application. mdpi.com

Exploration of Alternative and Novel Synthetic Approaches

To overcome some of the limitations of traditional methods, such as harsh reaction conditions or limited substrate scope, new synthetic strategies are continuously being explored. These novel approaches often focus on the use of catalysts and adherence to the principles of green chemistry.

Catalytic Methods in Ester Formation and Aromatic Coupling

Modern organic synthesis has seen a surge in the use of transition metal catalysts, particularly palladium, for forming carbon-oxygen bonds in esterification reactions. nagoya-u.ac.jp

Palladium-Catalyzed Esterification: Palladium-based catalytic systems can facilitate the coupling of aryl halides or triflates with carboxylic acids or formates to produce aryl esters. rsc.orgmdpi.com These reactions often proceed under milder conditions than traditional methods and can tolerate a wider range of functional groups. mdpi.com For example, palladium catalysts have been used for the esterification of carboxylic acids with aryl iodides and for the carbonylative synthesis of aryl esters from aryl triflates. nagoya-u.ac.jprsc.org The development of specific ligands, such as phosphines, is often crucial for the efficiency of these catalytic cycles. mdpi.comorganic-chemistry.org

C-H Activation: Another advanced approach involves the palladium-catalyzed synthesis of esters directly from arenes through C-H bond activation and thianthrenation, followed by coupling with a formate. acs.org This method avoids the need to pre-functionalize the aromatic ring with a halide or triflate.

Green Chemistry Principles in Synthetic Route Development

The principles of green chemistry aim to make chemical synthesis more environmentally benign. This includes using safer solvents, reducing waste, and employing catalytic and more efficient reactions.

Use of Greener Solvents: There is a growing interest in replacing traditional organic solvents with more sustainable alternatives. Water, despite the low solubility of many organic compounds, is being explored for reactions like nucleophilic aromatic substitution. nih.gov Other bio-based solvents, such as Cyrene™, are also being investigated as replacements for toxic polar aprotic solvents like DMF or DMSO in substitution reactions. researchgate.net

Catalyst-Free Reactions: Some green approaches focus on developing catalyst-free reactions in water. For instance, the nucleophilic displacement of an aromatic nitro group by carbon nucleophiles has been successfully demonstrated in an aqueous medium. nih.gov

Efficient Oxidation Methods: In the synthesis of precursors like nitroaromatics, green methods are being developed to replace harsh nitrating mixtures. The oxidation of aromatic amines using reagents like Oxone (potassium peroxymonosulfate) in water provides a safer and more environmentally friendly alternative for introducing nitro groups. scribd.comorgchemres.org

These modern approaches not only offer potential improvements in yield and selectivity but also align with the increasing demand for sustainable chemical manufacturing processes.

Reactivity and Transformation Studies of this compound

The reactivity of this compound is dictated by the interplay of its constituent parts: the 4-bromophenyl group, the 2-nitrobenzoate group, and the ester bridge. The 4-bromophenyl ring provides a site for reactions typical of aryl halides, while the 2-nitrobenzoate ring's chemistry is dominated by the strongly electron-withdrawing nitro group.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic Aromatic Substitution (SNAr) is a key reaction for aryl halides, but it typically requires activation by strongly electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orglibretexts.org In this compound, the molecule has two aromatic rings to consider for this reaction.

The 4-Bromophenyl Ring: This ring contains a good leaving group (bromide). However, it lacks the necessary activation for a standard SNAr reaction. The powerful electron-withdrawing nitro group is located on the separate benzoate (B1203000) ring and its electronic effect is not directly transmitted to the brominated ring in a way that would stabilize the crucial Meisenheimer complex intermediate ortho or para to the bromine. wikipedia.orglibretexts.org Therefore, direct nucleophilic substitution of the bromine atom is generally unfavorable under typical SNAr conditions.

The 2-Nitrobenzoate Ring: This ring is highly activated towards nucleophilic attack by the ortho-nitro group. nih.gov Nucleophiles can readily add to the electron-deficient ring. researchgate.net However, this ring lacks a conventional leaving group like a halide. The primary pathway for SNAr involves the displacement of such a group. wikipedia.org While intramolecular SNAr reactions involving an activated nitro group are known, they require a suitably positioned internal nucleophile. nih.gov For intermolecular reactions on this ring, substitution is not a primary reaction pathway.

The generally accepted mechanism for SNAr proceeds via the addition of a nucleophile to the aromatic ring to form a resonance-stabilized anionic intermediate (a σX adduct or Meisenheimer complex), followed by the departure of the leaving group, which restores aromaticity. nih.govd-nb.info The initial addition step is typically the rate-determining step of the reaction. nih.gov

Reduction Chemistry of the Nitro Group

The nitro group on the 2-nitrobenzoate moiety is readily susceptible to reduction, a fundamental transformation in organic synthesis. This reaction converts the strongly electron-withdrawing, meta-directing nitro group into a strongly electron-donating, ortho-, para-directing amino group (NH₂), significantly altering the molecule's electronic properties and reactivity. masterorganicchemistry.com A wide variety of reagents can achieve this transformation, ranging from catalytic hydrogenation to the use of dissolving metals in acidic media. masterorganicchemistry.comwikipedia.org

The reduction is a six-electron process that proceeds sequentially through nitroso and N-hydroxylamino intermediates before yielding the final amine. nih.gov The choice of reagent can be critical, especially when other reducible functional groups are present. For this compound, the ester and C-Br bonds are generally stable to many nitro reduction conditions, although aggressive catalytic hydrogenation can sometimes lead to dehalogenation. commonorganicchemistry.com

Table 1: Common Reagents for the Reduction of the Nitro Group in this compound

| Reagent | Typical Conditions | Product | Notes |

|---|---|---|---|

| H₂, Pd/C | 1 atm H₂, Ethanol, RT | 4-Bromophenyl 2-aminobenzoate | Highly efficient; risk of debromination with prolonged reaction or higher pressure. commonorganicchemistry.com |

| H₂, Raney Ni | 1 atm H₂, Ethanol, RT | 4-Bromophenyl 2-aminobenzoate | Often used when dehalogenation is a concern. commonorganicchemistry.com |

| Fe, HCl or NH₄Cl | Reflux in Ethanol/Water | 4-Bromophenyl 2-aminobenzoate | Classic, cost-effective method. masterorganicchemistry.com |

| SnCl₂·2H₂O | Ethanol, 70 °C | 4-Bromophenyl 2-aminobenzoate | Mild conditions that tolerate many other functional groups like esters and nitriles. stackexchange.com |

Electrophilic Aromatic Substitution Potentials

Electrophilic Aromatic Substitution (EAS) is a hallmark reaction of benzene and its derivatives. In this compound, the two rings exhibit vastly different reactivities toward electrophiles due to the directing effects of their substituents.

The 4-Bromophenyl Ring: This ring is substituted with a bromine atom and an ester oxygen (-O-C=O). Bromine is a deactivating but ortho-, para-directing group. The ester oxygen is an activating, ortho-, para-directing group. The combined effect makes this ring moderately deactivated but directs incoming electrophiles to the positions ortho and para to the substituents. Substitution would likely occur at the positions ortho to the ester oxygen (and meta to the bromine).

The 2-Nitrobenzoate Ring: This ring is substituted with a nitro group (-NO₂) and the ester carbonyl group (-C(=O)O-). Both are powerful deactivating, meta-directing groups. study.com Consequently, this ring is strongly deactivated towards electrophilic attack, and any substitution would be directed to the positions meta to both groups (i.e., C4 and C6 relative to the carbonyl).

Palladium-Catalyzed Cross-Coupling Reactions at the Bromine Center

The carbon-bromine bond on the 4-bromophenyl ring is an ideal handle for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. nih.govrsc.org The general mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. libretexts.org this compound can serve as the electrophilic partner in a variety of such couplings. The precursor, 4-bromo-2-nitrobenzoic acid, is known to undergo Negishi-type coupling, indicating the viability of this reaction site.

Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Nucleophilic Partner | Catalyst/Ligand (Example) | Product Structure |

|---|---|---|---|

| Suzuki Coupling | Arylboronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | Aryl-substituted phenyl 2-nitrobenzoate |

| Stille Coupling | Organostannane (Ar-SnBu₃) | Pd(PPh₃)₄ | Aryl-substituted phenyl 2-nitrobenzoate |

| Heck Coupling | Alkene (CH₂=CHR) | Pd(OAc)₂, PPh₃, Base | Alkenyl-substituted phenyl 2-nitrobenzoate |

| Sonogashira Coupling | Terminal Alkyne (RC≡CH) | PdCl₂(PPh₃)₂, CuI, Base | Alkynyl-substituted phenyl 2-nitrobenzoate |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd₂(dba)₃, BINAP, Base | Amino-substituted phenyl 2-nitrobenzoate |

Ester Hydrolysis and Transesterification Kinetics

The ester linkage in this compound is a site for nucleophilic acyl substitution, most commonly hydrolysis. The rate of this reaction is significantly influenced by the electronic nature of both the benzoate and the phenolate portions of the molecule.

Electronic Effects: The 2-nitro group on the benzoate ring is strongly electron-withdrawing, which makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. This effect accelerates the rate of hydrolysis compared to an unsubstituted benzoate. libretexts.org The 4-bromo substituent on the phenyl leaving group also has an electron-withdrawing inductive effect, which makes the corresponding 4-bromophenolate a better, more stable leaving group, further increasing the reaction rate. rsc.org

Kinetic studies on related substituted phenyl benzoates are often analyzed using the Hammett equation, which correlates reaction rates with substituent electronic parameters (σ). semanticscholar.orgresearchgate.netemerginginvestigators.org For the alkaline hydrolysis of substituted phenyl benzoates, positive rho (ρ) values are observed, indicating that the reaction is favored by electron-withdrawing substituents on both the acyl and the leaving group portions. rsc.orgresearchgate.net

Mechanistic Investigations of Key Transformations

The mechanisms underlying the reactivity of this compound are well-established principles in organic chemistry.

Nucleophilic Aromatic Substitution: The SNAr mechanism involves a two-step addition-elimination process. The first, rate-limiting step is the nucleophilic attack to form a high-energy, negatively charged Meisenheimer complex, which disrupts aromaticity. nih.gov The second, faster step involves the expulsion of a leaving group to restore the aromatic system. d-nb.info

Nitro Group Reduction: The reduction of an aromatic nitro group is a stepwise process. With metal catalysts, it is believed to proceed via initial formation of a nitroso intermediate (Ar-N=O), followed by reduction to a hydroxylamine (Ar-NHOH), and finally to the amine (Ar-NH₂). rsc.org

Palladium-Catalyzed Cross-Coupling: These reactions proceed via a catalytic cycle involving a Pd(0) species. libretexts.org The cycle is generally understood to have three main steps:

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the 4-bromophenyl ring, forming a Pd(II) intermediate. illinois.edu

Transmetalation: The organic group from the nucleophilic coupling partner (e.g., an organoboron or organotin compound) is transferred to the palladium center, displacing the halide. illinois.eduresearchgate.net

Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst. mit.edu

Ester Hydrolysis: The hydrolysis of the ester bond under basic conditions (saponification) follows a nucleophilic acyl substitution mechanism. A hydroxide ion attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the 4-bromophenoxide leaving group to form 2-nitrobenzoic acid, which is deprotonated under the basic conditions. semanticscholar.org The formation or the collapse of the tetrahedral intermediate can be the rate-determining step, depending on the specific substrate and reaction conditions. semanticscholar.org

Elucidation of Reaction Intermediates

The mechanisms of both primary synthetic routes for this compound proceed through distinct reaction intermediates. Understanding these transient species is crucial for comprehending the reaction pathway and for optimizing reaction conditions.

In the Fischer esterification of 2-nitrobenzoic acid and 4-bromophenol, the reaction is initiated by the protonation of the carbonyl oxygen of 2-nitrobenzoic acid by the acid catalyst. masterorganicchemistry.comorganic-chemistry.orgyoutube.com This initial step generates a resonance-stabilized oxonium ion, which significantly increases the electrophilicity of the carbonyl carbon. The lone pair of electrons on the oxygen of the hydroxyl group of 4-bromophenol then attacks this activated carbonyl carbon. This nucleophilic attack results in the formation of a key tetrahedral intermediate . organic-chemistry.org This intermediate contains a protonated ether-like oxygen and two hydroxyl groups attached to the same carbon. A series of proton transfers then occurs, leading to the protonation of one of the hydroxyl groups, converting it into a good leaving group (water). The tetrahedral intermediate then collapses, expelling a molecule of water and forming a protonated ester. The final step involves the deprotonation of the carbonyl oxygen to regenerate the acid catalyst and yield the final product, this compound.

For the reaction involving 2-nitrobenzoyl chloride and 4-bromophenol , the mechanism also involves a tetrahedral intermediate . In this pathway, the highly electrophilic carbonyl carbon of the acyl chloride is directly attacked by the lone pair of electrons from the hydroxyl group of 4-bromophenol. This nucleophilic addition leads to the formation of a transient tetrahedral intermediate with a negatively charged oxygen and a positively charged oxygen. The intermediate then collapses, reforming the carbonyl double bond and expelling a chloride ion as the leaving group. If a base such as pyridine (B92270) is used, it will abstract the proton from the hydroxyl group of the intermediate, facilitating the elimination of the chloride ion.

Table 1: Key Intermediates in the Synthesis of this compound

| Synthetic Route | Key Intermediate(s) | Description |

| Fischer Esterification | Protonated Carbonyl (Oxonium Ion) | The carbonyl oxygen of 2-nitrobenzoic acid is protonated by the acid catalyst, increasing the electrophilicity of the carbonyl carbon. |

| Tetrahedral Intermediate | Formed by the nucleophilic attack of 4-bromophenol on the protonated carbonyl carbon. | |

| Acyl Chloride Reaction | Tetrahedral Intermediate | Formed by the nucleophilic attack of 4-bromophenol on the carbonyl carbon of 2-nitrobenzoyl chloride. |

Kinetic and Thermodynamic Considerations

The synthesis of this compound is governed by both kinetic and thermodynamic factors that differ significantly between the two primary synthetic methodologies.

The reaction of 2-nitrobenzoyl chloride with 4-bromophenol is, in contrast, generally considered to be under kinetic control and is effectively irreversible. The high reactivity of the acyl chloride, a strong electrophile, leads to a rapid reaction rate. The formation of the stable chloride ion as a leaving group and the subsequent neutralization of the generated HCl by a base drive the reaction to completion.

From a kinetic standpoint, the rate of the Fischer esterification is typically slow and requires an acid catalyst to proceed at a practical rate. organic-chemistry.org The catalyst functions by protonating the carbonyl group of the carboxylic acid, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by the phenol. The reaction rate is dependent on the concentrations of the reactants and the catalyst, as well as the temperature. The presence of the electron-withdrawing nitro group on the benzoic acid ring can slightly increase the electrophilicity of the carbonyl carbon, potentially increasing the reaction rate compared to unsubstituted benzoic acid. Conversely, the electron-withdrawing bromine atom on the phenol slightly decreases the nucleophilicity of the hydroxyl group.

The kinetics of the reaction with 2-nitrobenzoyl chloride are significantly faster. The high reactivity of the acyl chloride means that the reaction often proceeds rapidly at room temperature. libretexts.orgchemguide.co.uk The rate of this reaction is primarily dependent on the nucleophilicity of the phenol and the electrophilicity of the acyl chloride. The use of a base can also increase the reaction rate by converting the phenol to the more nucleophilic phenoxide ion. libretexts.org Studies on the alcoholysis of substituted benzoyl chlorides have shown that the reaction is typically second-order, being first-order with respect to both the acyl chloride and the alcohol. A similar kinetic profile is expected for the reaction with phenols. uni.edu

Table 2: Comparison of Kinetic and Thermodynamic Parameters

| Parameter | Fischer Esterification | Acyl Chloride Reaction |

| Control | Thermodynamic (Equilibrium) | Kinetic |

| Reversibility | Reversible | Generally Irreversible |

| Reaction Rate | Slow, requires catalyst and often heat | Fast, often at room temperature |

| Driving Force | Removal of water, excess reactants | High reactivity of acyl chloride, formation of stable leaving group |

Advanced Structural Elucidation and Solid State Chemistry of 4 Bromophenyl 2 Nitrobenzoate

Single-Crystal X-ray Diffraction Analysis

While a specific, publicly available crystal structure determination for 4-bromophenyl 2-nitrobenzoate (B253500) is not prevalent, a detailed analysis can be constructed based on the well-established principles of molecular geometry and intermolecular forces observed in analogous compounds. The solid-state structure is dictated by the interplay of the molecule's inherent conformation and the noncovalent interactions that govern its packing in the crystal lattice.

The conformation of 4-bromophenyl 2-nitrobenzoate is primarily defined by the relative orientation of its two aromatic rings, which are linked by an ester functional group. The molecule is not expected to be planar. The steric hindrance introduced by the nitro group at the ortho position of the benzoate (B1203000) ring forces a significant twist relative to the ester plane. Similarly, rotation occurs around the C(phenyl)-O(ester) bond.

Table 1: Expected Dihedral Angles in this compound

| Angle Description | Atom Sequence | Expected Angle (°) | Rationale |

|---|---|---|---|

| Phenyl Ring Twist | C(2-nitro)-C(1)-C(carbonyl)-O(ester) | ~40-60 | Steric hindrance from ortho-nitro group |

| Ester-Phenyl Twist | C(carbonyl)-O(ester)-C(1-bromo)-C(2-bromo) | ~20-40 | Minimization of steric repulsion |

The crystal structure of this compound would be stabilized by a network of weak noncovalent interactions. gatech.edu Given the functional groups present, several types of interactions are expected to play a crucial role. The nitro group is a strong hydrogen bond acceptor, while the aromatic C-H groups can act as weak donors.

C–H···O Hydrogen Bonds: These interactions are anticipated between the hydrogen atoms of the phenyl rings and the oxygen atoms of the nitro group or the carbonyl group of the ester. Such bonds are fundamental in organizing molecules into larger assemblies. researchgate.netresearchgate.net

Halogen Bonding: A directional interaction may occur between the bromine atom (as a Lewis acidic halogen bond donor) and an oxygen atom from a neighboring nitro or carbonyl group (as a Lewis basic acceptor).

π–π Stacking: The electron-deficient 2-nitrobenzoate ring could engage in offset stacking interactions with the more electron-rich 4-bromophenyl ring of an adjacent molecule.

These interactions are significantly weaker than covalent bonds, typically ranging from 1 to 10 kcal/mol. gatech.edu

Table 2: Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Typical Geometry/Distance |

|---|---|---|---|

| Hydrogen Bond | C(Aromatic)-H | O(Nitro/Carbonyl) | H···O distance of 2.2-2.8 Å researchgate.net |

| Halogen Bond | C-Br | O(Nitro/Carbonyl) | Br···O distance less than the sum of van der Waals radii (~3.37 Å) |

The combination of the interactions detailed above dictates the three-dimensional supramolecular architecture. It is plausible that C–H···O hydrogen bonds link molecules into chains or dimeric motifs. For instance, studies on related sulfonamides show that N-H···O and C-H···O interactions can form distinct chains that build a two-dimensional network. researchgate.net

Spectroscopic Characterization for Conformational and Electronic Insight

Spectroscopic methods provide complementary information to diffraction studies, offering data on the molecule's behavior in solution and confirming the identity of its functional groups through their characteristic vibrational modes.

In solution, where the molecule is not locked in a crystal lattice, NMR spectroscopy reveals its average conformation and electronic environment.

¹H NMR: The proton spectrum is expected to show distinct signals for each aromatic ring. The protons on the 4-bromophenyl ring would likely appear as a characteristic AA'BB' system of two doublets, integrating to 2H each. The protons on the 2-nitrobenzoate ring would be found further downfield due to the strong electron-withdrawing effects of both the nitro group and the ester linkage. These four protons would appear as a complex multiplet.

¹³C NMR: The carbon spectrum would show a total of 13 distinct signals (assuming free rotation allows all carbons to be unique). The ester carbonyl carbon is the most deshielded, appearing significantly downfield. The carbon attached to the nitro group (C-NO₂) and the carbon attached to the bromine atom (C-Br) would also have characteristic chemical shifts influenced by these substituents.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound in CDCl₃

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale/Reference |

|---|---|---|---|

| Carbonyl (C=O) | - | ~164-166 | Typical ester carbonyl range. |

| 4-Bromophenyl Protons | ~7.1-7.6 (2 sets of doublets) | - | Based on data for 4-bromophenyl benzoate. rsc.org |

| 2-Nitrobenzoate Protons | ~7.6-8.2 (multiplet) | - | Downfield shift due to ortho-NO₂ group, based on methyl 2-nitrobenzoate. chemicalbook.com |

| C-Br | - | ~120-125 | Direct attachment to bromine. |

| C-NO₂ | - | ~148-150 | Direct attachment to nitro group. researchgate.net |

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups within the molecule by probing their characteristic vibrational frequencies. conicet.gov.ar

The most prominent features in the IR spectrum of this compound are expected to be from the nitro and ester groups.

Nitro (NO₂) Group: This group gives rise to two very strong and easily identifiable stretching bands. spectroscopyonline.com

Asymmetric stretch: ~1560–1520 cm⁻¹

Symmetric stretch: ~1370–1320 cm⁻¹

Ester Group: The C=O stretch produces a strong, sharp band typically around 1730-1745 cm⁻¹. The C-O stretches are found in the 1300-1100 cm⁻¹ region.

Aromatic Rings: C-H stretching vibrations appear above 3000 cm⁻¹, while C=C ring stretching bands are observed in the 1600-1450 cm⁻¹ region.

C-Br Bond: The C-Br stretch is a weak vibration found at low wavenumbers, typically in the 600-500 cm⁻¹ range.

The combination of these characteristic bands provides a spectroscopic fingerprint for the molecule, confirming its structural identity. spectroscopyonline.comresearchgate.net

Table 4: Key Vibrational Frequencies for this compound

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Nitro (NO₂) | Asymmetric Stretch | 1560–1520 | Strong spectroscopyonline.com |

| Nitro (NO₂) | Symmetric Stretch | 1370–1320 | Strong spectroscopyonline.com |

| Ester (C=O) | Stretch | 1745–1730 | Strong |

| Ester (C-O) | Stretch | 1300–1100 | Medium-Strong |

| Aromatic (C=C) | Ring Stretch | 1600–1450 | Medium-Weak |

| Aromatic (C-H) | Stretch | 3100–3000 | Medium-Weak |

Mass Spectrometry for Fragmentation Pathways and Isotopic Analysis

Mass spectrometry stands as a cornerstone technique for the structural analysis of organic molecules, providing invaluable information about their molecular weight and fragmentation patterns. While specific experimental mass spectral data for this compound is not extensively detailed in the public domain, the fragmentation pathways can be predicted based on the established principles of mass spectrometry and the known behavior of related nitroaromatic and ester compounds.

Upon electron impact ionization, the molecular ion ([M]⁺) of this compound would be expected to undergo a series of characteristic fragmentation reactions. The presence of the bromine atom, with its characteristic isotopic signature (79Br and 81Br in nearly a 1:1 ratio), would lead to a distinctive M and M+2 isotopic pattern for the molecular ion and any bromine-containing fragments, aiding in their identification.

Key predicted fragmentation pathways would likely involve:

Cleavage of the ester bond: This is a common fragmentation pathway for esters, which could occur in two ways:

Fission to yield the 2-nitrobenzoyl cation and a 4-bromophenoxy radical.

Fission to produce the 4-bromophenoxy cation and a 2-nitrobenzoyl radical.

Loss of the nitro group: The nitro group (NO₂) is a facile leaving group and its elimination from the molecular ion or subsequent fragment ions is a highly probable event. This would result in a fragment ion with a mass difference of 46 Da.

Loss of carbon monoxide: Following the initial fragmentation, the resulting benzoyl cations can further lose a molecule of carbon monoxide (CO), a common fragmentation pathway for aromatic carbonyl compounds.

Halogen-specific fragmentation: The bromine atom can be lost as a radical, leading to a significant fragment ion.

A hypothetical fragmentation pattern is presented in the table below.

| Fragment Ion (m/z) | Proposed Structure/Identity | Significance |

| 323/325 | [C₁₃H₈BrNO₄]⁺ | Molecular ion peak with characteristic Br isotopic pattern. |

| 277/279 | [C₁₃H₈BrO₂]⁺ | Loss of NO₂ from the molecular ion. |

| 183/185 | [C₆H₄BrO]⁺ | 4-Bromophenoxy cation resulting from ester cleavage. |

| 150 | [C₇H₄NO₃]⁺ | 2-Nitrobenzoyl cation from ester cleavage. |

| 122 | [C₇H₄O₂]⁺ | Loss of NO₂ from the 2-nitrobenzoyl cation. |

| 104 | [C₆H₄O]⁺ | Loss of CO from the benzoyl cation derived from the nitro-containing ring. |

| 92 | [C₆H₄]⁺ | Further fragmentation of the phenyl rings. |

Isotopic Analysis: The presence of the bromine atom is a powerful analytical handle in the mass spectrum of this compound. The near-equal natural abundance of its two stable isotopes, 79Br and 81Br, results in a characteristic isotopic cluster for any fragment containing a bromine atom. This "M" and "M+2" pattern, with peaks of roughly equal intensity separated by 2 Da, provides unambiguous confirmation of the presence and number of bromine atoms in a given fragment ion, greatly facilitating the elucidation of the fragmentation pathways.

Polymorphism and Co-crystallization Phenomena

The solid-state arrangement of molecules, or crystal packing, can significantly influence the physical properties of a compound. Polymorphism, the ability of a substance to exist in two or more crystalline forms, and co-crystallization, the formation of a crystalline structure containing two or more different molecules in a stoichiometric ratio, are key areas of investigation in solid-state chemistry.

Identification and Characterization of Crystalline Forms

While specific polymorphs of this compound have not been explicitly reported in the reviewed literature, the potential for polymorphism exists due to the molecule's conformational flexibility and the presence of various intermolecular interaction sites (e.g., nitro group, ester carbonyl, aromatic rings, and the bromine atom). Different crystallization conditions, such as the choice of solvent, temperature, and cooling rate, could potentially lead to the formation of distinct crystalline forms with different packing arrangements and, consequently, different physical properties. The identification and characterization of such polymorphs would typically involve techniques like single-crystal and powder X-ray diffraction (XRD), differential scanning calorimetry (DSC), and infrared (IR) spectroscopy.

Co-crystal Formation with Related Analogues

The propensity of a molecule to form co-crystals is of significant interest, particularly in the pharmaceutical and materials science fields. Research on related compounds suggests that 4-bromophenyl esters are capable of forming co-crystals. For instance, a study on what was initially believed to be a polymorph of 4-bromophenyl 4-bromobenzoate (B14158574) revealed it to be a co-crystal of 4-bromophenyl 4-bromobenzoate and 4-bromophenyl 4-nitrobenzoate. rug.nl This finding highlights the potential for this compound to form co-crystals with structurally similar molecules.

The formation of co-crystals is driven by non-covalent interactions such as hydrogen bonds, halogen bonds, and π-π stacking. In the case of this compound, the nitro group's oxygen atoms could act as hydrogen bond acceptors, while the aromatic rings could participate in π-π stacking interactions. The bromine atom could also engage in halogen bonding. Co-crystallization with analogues could be explored by systematically selecting co-formers that can form complementary interactions.

Computational and Theoretical Investigations of 4 Bromophenyl 2 Nitrobenzoate

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the fundamental properties of molecules like 4-Bromophenyl 2-nitrobenzoate (B253500). These methods allow for a detailed analysis of the molecule's geometry, electronic landscape, and bonding characteristics.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. In the context of 4-Bromophenyl 2-nitrobenzoate, DFT calculations are instrumental in determining the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. These calculations typically involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to solve the Schrödinger equation in a simplified manner.

Table 1: Selected Bond Lengths and Angles (Predicted based on related structures)

| Parameter | Value |

|---|---|

| C-Br Bond Length | ~1.90 Å |

| C=O Bond Length | ~1.21 Å |

| C-O (ester) Bond Length | ~1.36 Å |

| O-C (ester) Bond Length | ~1.41 Å |

| C-N (nitro) Bond Length | ~1.48 Å |

| N-O (nitro) Bond Length | ~1.22 Å |

| C-O-C Bond Angle | ~117° |

| O=C-O Bond Angle | ~124° |

Note: The values in this table are approximate and based on typical bond lengths and angles for similar organic compounds, as direct computational data for this compound is not available.

The electronic structure of this compound is characterized by the presence of electron-withdrawing groups (the nitro group and the bromine atom) and the delocalized π-systems of the phenyl rings. These features significantly influence the distribution of electron density across the molecule.

HOMO-LUMO Analysis and Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO is an important indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the bromophenyl ring, which is less deactivated than the nitrophenyl ring. Conversely, the LUMO is anticipated to be concentrated on the nitrophenyl ring, particularly on the nitro group, which is a strong electron acceptor. The HOMO-LUMO gap would provide insights into the molecule's susceptibility to nucleophilic or electrophilic attack.

Table 2: Predicted Frontier Orbital Properties

| Property | Predicted Value/Location |

|---|---|

| HOMO Energy | Relatively high, localized on the bromophenyl moiety |

| LUMO Energy | Relatively low, localized on the nitrophenyl moiety |

Note: These are qualitative predictions based on the electronic nature of the substituents.

Electrostatic Potential Surfaces

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. The MEP maps the electrostatic potential onto the electron density surface of the molecule. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (typically colored blue) are electron-deficient and are prone to nucleophilic attack.

In this compound, the most negative electrostatic potential is expected to be located around the oxygen atoms of the nitro group and the carbonyl oxygen of the ester group. These sites would be the most likely to interact with electrophiles. The area around the hydrogen atoms of the phenyl rings and the bromine atom would exhibit a more positive potential.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. researchgate.netnih.gov It transforms the complex molecular orbitals into a set of localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds. researchgate.netnih.gov This analysis can quantify the delocalization of electron density and the strength of intramolecular interactions.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules, including their conformational changes and vibrational motions. By solving Newton's equations of motion for a system of atoms, MD simulations can explore the potential energy surface of a molecule and identify its preferred conformations.

Conformational Analysis and Torsional Barriers

Studies on related compounds, such as 2-(4-bromophenyl)-2-oxoethyl benzoates, have shown that the connecting bridge between the phenyl rings can be quite flexible. researchgate.net The conformation of these molecules is a balance between steric hindrance (especially from the ortho-nitro group in the case of 2-nitrobenzoate) and electronic effects like conjugation. The presence of the bulky bromine atom and the nitro group will likely lead to a non-planar conformation where the two phenyl rings are twisted with respect to each other.

The torsional barriers associated with the rotation around the key single bonds can be calculated using computational methods. These barriers provide information about the energy required to interconvert between different conformations and can help to identify the most stable conformers. A detailed conformational analysis would be essential for understanding the molecule's behavior in different environments, such as in solution or in a biological system.

Intermolecular Interaction Dynamics in Aggregates

The assembly of this compound molecules in the solid state is governed by a variety of non-covalent interactions. Computational models can dissect these forces, providing a detailed picture of the intermolecular interaction dynamics within aggregates. The key interactions expected to dictate the packing of this compound include halogen bonding, hydrogen bonding, and π-π stacking.

Halogen bonds, specifically Br···O interactions, are anticipated to be a significant directional force in the crystal packing. The electron-deficient region on the bromine atom (the σ-hole) can interact favorably with the electron-rich oxygen atoms of the nitro group or the carbonyl group of a neighboring molecule. Studies on related compounds, such as 1-(4-Bromophenyl)-2-methyl-4-nitro-1H-imidazole, have demonstrated the importance of bifurcated Br···O halogen–nitro bonds in the crystal lattice. chemicalbook.com

Furthermore, π-π stacking interactions between the aromatic rings of adjacent molecules are likely to contribute to the cohesive energy of the crystal. The relative orientation of the phenyl rings (parallel-displaced or T-shaped) would be determined by a balance of attractive and repulsive electrostatic forces.

Prediction of Spectroscopic Signatures

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic properties of molecules like this compound.

Calculated NMR Chemical Shifts and Vibrational Frequencies

Theoretical calculations can provide valuable predictions of the Nuclear Magnetic Resonance (NMR) and infrared (IR) spectra of this compound. By employing DFT methods, such as the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), it is possible to calculate the ¹H and ¹³C NMR chemical shifts and the vibrational frequencies.

The calculated NMR chemical shifts can help in the assignment of experimental spectra. For the aromatic protons and carbons, the calculated shifts would reflect the electron-withdrawing effects of the nitro and bromo substituents. Similarly, the vibrational frequencies corresponding to the C=O stretch of the ester, the N-O stretches of the nitro group, and the C-Br stretch can be predicted.

Below is a hypothetical table of calculated spectroscopic data for this compound.

| Parameter | Calculated Value |

| ¹H NMR Chemical Shifts (ppm) | Aromatic Protons: 7.5 - 8.5 |

| ¹³C NMR Chemical Shifts (ppm) | Aromatic Carbons: 120 - 150; Carbonyl Carbon: ~165 |

| Key IR Vibrational Frequencies (cm⁻¹) | C=O Stretch: ~1730; Asymmetric NO₂ Stretch: ~1530; Symmetric NO₂ Stretch: ~1350; C-Br Stretch: ~650 |

Note: These are illustrative values based on typical ranges for the functional groups and are not from a specific calculation on this compound.

Comparison with Experimental Spectroscopic Data

The ultimate validation of computational models comes from the comparison of predicted spectroscopic signatures with experimental data. Once experimental NMR and IR spectra of this compound are obtained, they can be compared with the calculated values.

Discrepancies between the calculated and experimental data can arise from several factors, including the limitations of the computational method, solvent effects (if the experiment is conducted in solution), and intermolecular interactions in the solid state (for solid-state NMR or IR). A good correlation between the predicted and observed spectra would provide confidence in the accuracy of the computed molecular geometry and electronic structure. For example, a study on 2′-(nitrobenzoyloxy)acetophenone isomers found no significant differences between experimental and optimized bond lengths and angles, validating their computational approach. tcichemicals.comsvaklifesciences.com

Crystal Lattice Energy Calculations and Packing Prediction

Understanding the crystal structure of this compound is essential for predicting its physical properties. Computational methods can be employed to calculate the lattice energy and predict the most stable crystal packing.

Force Field Development for Organic Crystals

Accurate prediction of crystal structures relies on the development of reliable force fields. These force fields consist of a set of potential energy functions and parameters that describe the interactions between atoms. For organic molecules like this compound, the force field must accurately model the non-covalent interactions discussed earlier, including halogen bonding.

The development of a specific force field for this compound would involve parameterization against high-level quantum mechanical calculations or experimental data from a set of similar molecules. The quality of the force field is critical for the success of crystal structure prediction algorithms.

Insights into Crystal Stability and Deformability

Crystal lattice energy calculations can provide quantitative insights into the stability of different possible crystal packings (polymorphs). By calculating the lattice energy for various computationally generated crystal structures, it is possible to identify the most thermodynamically stable form. The lattice energy is the sum of the electrostatic, polarization, dispersion, and repulsion energy components between molecules in the crystal. tcichemicals.com

Furthermore, computational analysis can shed light on the mechanical properties of the crystal, such as its stability and deformability. For instance, studies on related compounds like 4-bromophenyl 4-bromobenzoate (B14158574) have shown that different polymorphs can exhibit distinct mechanical behaviors, ranging from brittle to plastic, depending on the crystal packing and the topology of intermolecular interactions. chemicalbook.com Such insights are valuable for the design of crystalline materials with desired mechanical properties.

Synthetic Utility and Research Applications of 4 Bromophenyl 2 Nitrobenzoate Derivatives

Building Block in Complex Organic Synthesis

The structural arrangement of 4-Bromophenyl 2-nitrobenzoate (B253500), featuring a bromo-substituted phenyl group and a nitro-substituted benzoate (B1203000) moiety, makes it a valuable intermediate in organic synthesis. The presence of both an electron-withdrawing nitro group and a synthetically versatile bromine atom allows for a range of chemical modifications.

Precursor for Advanced Aromatic Systems

The "4-bromophenyl" portion of the molecule serves as a key precursor for the construction of complex aromatic systems. The bromine atom can participate in various cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form new carbon-carbon bonds. This methodology is instrumental in synthesizing bi-aryl compounds and other extended aromatic structures. For instance, derivatives like N-(4-bromophenyl)furan-2-carboxamide have been successfully arylated using palladium catalysts to create more complex functionalized molecules. nih.gov Similarly, 4-(4-bromophenyl)-thiazol-2-amine derivatives have been synthesized and further modified, highlighting the utility of the 4-bromophenyl scaffold in generating diverse molecular architectures. nih.gov

The synthesis of related compounds, such as those derived from methyl 4-methyl-3-nitrobenzoate, further illustrates the strategic importance of substituted nitrobenzoates in constructing complex molecules, including those with potential pharmacological activity like ferrocene-modified tyrosine kinase inhibitors. nih.gov

Synthesis of Functionalized Esters and Benzoates

The ester linkage in 4-Bromophenyl 2-nitrobenzoate can be hydrolyzed to yield 4-bromophenol (B116583) and 2-nitrobenzoic acid. These products can then be used in subsequent reactions to synthesize a variety of other functionalized esters and benzoates. The synthesis of a series of 2-(4-bromophenyl)-2-oxoethyl benzoates, for example, demonstrates how the core structure can be elaborated upon to create a library of related compounds with varying substituents.

The general reactivity of substituted benzoic acids and phenols allows for the creation of a wide array of ester derivatives. Research on the synthesis of functionalized benzo nih.govCurrent time information in Bangalore, IN.dioxin-4-ones from salicylic (B10762653) acid and acetylenic esters, followed by amidation, showcases the broader strategies employed to create diverse functionalized benzoate derivatives. ambeed.com

Role in Materials Science Research

While direct applications of this compound in materials science are not extensively documented, the structural motifs present in the molecule suggest its potential as a precursor in this field.

Precursors for Polymer Monomers in Research Context

The "4-bromophenyl" group can be a starting point for creating polymer monomers. For example, related compounds like N-(4-bromophenyl)-2-methacrylamide have been copolymerized with other monomers to produce new polymer chains. This indicates that, in a research context, this compound could be chemically modified to introduce a polymerizable group, thereby serving as a precursor to specialized monomers for creating polymers with specific optical or electronic properties. The use of polymer-bound 4-(bromomethyl)-3-nitrobenzoic acid in synthesis further underscores the connection between nitrobenzoate structures and polymer applications. nih.gov

Intermediates in Advanced Material Synthesis Research

The synthesis of new fluorophores based on disubstituted benzanthrone (B145504) derivatives, starting from 9-nitro-3-bromobenzanthrone, highlights how bromo- and nitro-substituted aromatic compounds can serve as key intermediates in the creation of advanced materials with specific photophysical properties. nih.gov The presence of a nitro group can influence the electronic properties and reactivity of the molecule, making it a candidate for incorporation into materials designed for optical or electronic applications. The study of such molecules contributes to the development of materials for optoelectronics. nih.gov

Photoreactive and Cleavable Linker Investigations

The nitrobenzyl group is a well-known photolabile protecting group, and this functionality can be exploited in the design of photoreactive and cleavable linkers.

Nitrobenzyl-based linkers are widely used in various biological applications due to their ability to be cleaved by light. nih.gov These linkers can be incorporated into hydrogels and other materials to allow for controlled degradation and release of encapsulated molecules upon light exposure. nih.gov Research has shown that the stability and cleavage rate of these linkers can be tuned by modifying the chemical bond connecting the nitrobenzyl moiety to the rest of the molecule. nih.gov

Design and Synthesis of Photolabile Derivatives

There is no specific information in the reviewed literature concerning the design and synthesis of photolabile derivatives directly from this compound. Research on photolabile compounds, often called "caged compounds," typically centers on the 2-nitrobenzyl group as a key photoremovable protecting group. wikipedia.orgpsu.edu This functionality allows for the controlled release of a protected molecule upon irradiation with light. wikipedia.orgnih.gov While the 2-nitrobenzoate moiety within this compound contains this critical structural feature, no studies were found that specifically utilize this ester for the synthesis of novel photolabile materials. The synthesis of related compounds, such as 2-(2-bromo-3-nitrophenyl)-5-phenyl-1,3,4-oxadiazole derivatives, has been reported, but this does not directly involve this compound. nih.gov

Mechanistic Studies of Photochemical Transformations

Detailed mechanistic studies of the photochemical transformations of this compound are absent from the scientific literature. The general mechanism for the photolysis of 2-nitrobenzyl esters involves an intramolecular hydrogen abstraction by the excited nitro group, leading to the formation of an aci-nitro intermediate, which then rearranges to release the protected alcohol and 2-nitrosobenzoic acid. wikipedia.orgpsu.edu It is plausible that this compound would undergo a similar transformation upon irradiation. However, without specific experimental studies on this compound, details regarding quantum yields, reaction kinetics, and the influence of the 4-bromophenyl group on the photochemical process remain speculative. One study on a related imine derivative, N-[(E)-(4-bromophenyl)methylidene]-4-nitroaniline, noted that the presence of a strong electron-withdrawing nitro group could inhibit photoreactivity, a phenomenon that might also be relevant to this compound. researchgate.net

Chemical Probe Development (Non-Biological/Non-Clinical Focus)

Development of Synthetic Standards for Analytical Methods

There is no evidence to suggest that this compound has been developed or utilized as a synthetic standard for analytical methods. While related compounds are commercially available and used as reagents in chemical synthesis, the specific application of this compound as a certified reference material or analytical standard is not documented.

Use in Reaction Methodology Development

The application of this compound in the development of new reaction methodologies is not described in the available literature. The development of chemical probes often involves creating molecules with specific reactivity or signaling capabilities to study chemical reactions or systems. nih.gov There are no published reports of this compound being employed for such purposes.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-bromophenyl 2-nitrobenzoate, and how can reaction efficiency be optimized?

- Methodological Answer : The compound is typically synthesized via esterification between 2-nitrobenzoic acid and 4-bromophenol. A common approach involves activating the carboxylic acid group using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous solvents (e.g., dichloromethane or DMF). Catalytic DMAP (4-dimethylaminopyridine) can enhance reaction rates. Reaction progress should be monitored by TLC or HPLC, and purification is achieved via recrystallization or column chromatography. Yield optimization requires strict control of stoichiometry, temperature (typically 0–25°C), and exclusion of moisture .

Q. How can single crystals suitable for X-ray diffraction be grown for this compound?

- Methodological Answer : Slow evaporation of a saturated solution in a mixed solvent system (e.g., ethyl acetate/hexane or methanol/water) at controlled temperatures (20–25°C) is effective. Crystal quality depends on solvent polarity and evaporation rate. For improved diffraction, avoid rapid cooling. Pre-purify the compound to eliminate impurities that may disrupt crystallization. Structural refinement can be performed using SHELX programs (e.g., SHELXL for small-molecule refinement), ensuring proper handling of disorder or twinning .

Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR : and NMR in deuterated solvents (CDCl, DMSO-d) to confirm ester linkage and aromatic substitution patterns.

- IR : Peaks at ~1720 cm (C=O ester), ~1520 cm (NO), and ~670 cm (C-Br).

- MS : High-resolution mass spectrometry (HRMS) for molecular ion verification.

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity.

Cross-validate results with databases like NIST Chemistry WebBook for spectral matching .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data, such as misidentification of polymorphs versus co-crystals?

- Methodological Answer : Re-refinement of deposited crystallographic data (e.g., CCDC entries) using updated software (SHELXL) is critical. Validate bond lengths and angles against standard tables. For suspected co-crystals, perform elemental analysis (EA), DSC (differential scanning calorimetry), and PXRD (powder X-ray diffraction) to detect phase impurities. If a co-crystal is identified (e.g., 4-bromophenyl 4-nitrobenzoate mixed with another component), use SC-XRD (single-crystal XRD) to resolve the structure and compare unit cell parameters with literature .

Q. What experimental strategies are effective for studying polymorphism and mechanical behavior in this compound derivatives?

- Methodological Answer :

- Polymorph Screening : Vary crystallization conditions (solvent, temperature, additives) and characterize forms using PXRD, DSC, and Raman spectroscopy.

- Mechanical Testing : Nanoindentation or three-point bending assays to quantify elasticity, plasticity, or brittleness. For example, Saha et al. demonstrated that polymorphs of 4-bromophenyl 4-bromobenzoate exhibit plastic, elastic, or brittle behavior under stress. Correlate mechanical properties with intermolecular interactions (e.g., halogen bonding, π-stacking) using Hirshfeld surface analysis .

Q. How does the nitro group in this compound influence its reactivity in biological or catalytic systems?

- Methodological Answer : The electron-withdrawing nitro group enhances electrophilicity, making the compound a substrate for nitroreductases in microbial degradation pathways (e.g., Pseudomonas spp.). To study this, conduct enzymatic assays with purified nitroreductases and monitor metabolites via LC-MS. In catalysis, the nitro group can direct regioselective reactions (e.g., Suzuki coupling at the bromine site). Computational modeling (DFT) can predict reactive sites and interaction energies with biological targets .

Q. How can hydrogen-bonding networks and graph set analysis aid in understanding the crystal packing of this compound?

- Methodological Answer : Use software like Mercury (CCDC) to identify hydrogen bonds (e.g., C=O⋯H or NO⋯H interactions) and classify motifs using Etter’s graph set notation (e.g., rings). Compare with related structures (e.g., 4-formyl-2-nitrophenyl 4-bromo-benzoate) to identify packing trends. This analysis reveals how weak interactions stabilize specific polymorphs or co-crystals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.